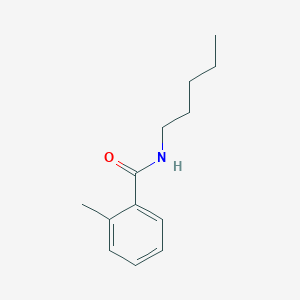

Benzamide, 2-methyl-N-pentyl-

CAS No.: 17657-22-6

Cat. No.: VC19700211

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17657-22-6 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 2-methyl-N-pentylbenzamide |

| Standard InChI | InChI=1S/C13H19NO/c1-3-4-7-10-14-13(15)12-9-6-5-8-11(12)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |

| Standard InChI Key | DQUVNPQVXDGAJO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC(=O)C1=CC=CC=C1C |

Introduction

Structural and Conformational Analysis

Crystallographic Insights

X-ray studies of structurally similar benzamides (e.g., 2-methyl-N-(4-methylphenyl)benzamide) reveal:

-

Amide group geometry: The C=O and N–H bonds adopt a trans conformation, with the amide oxygen syn to the ortho-methyl group .

-

Dihedral angles: The benzoyl and alkyl-substituted rings form dihedral angles of 81.44°–57.48°, influenced by steric effects .

-

Intermolecular interactions: N–H⋯O hydrogen bonds create infinite chains in the crystal lattice, enhancing stability .

Computational Predictions

Density functional theory (DFT) calculations for analogous compounds predict:

-

Bond lengths: C–N (1.34 Å) and C=O (1.22 Å) consistent with amide resonance .

-

Torsional angles: The pentyl chain adopts a gauche conformation to minimize steric clash with the methyl group .

Physicochemical Properties

Key properties of 2-methyl-N-pentyl-benzamide include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 205.30 | g/mol | |

| Density | 1.144 | g/cm³ | |

| Boiling Point | 261.6 | °C | |

| logP (Octanol/Water) | 3.49 | - | |

| Melting Point | Not reported | - | - |

| Solubility in Water | Low (log10WS = -3.51) | - |

Thermodynamic Data:

Spectroscopic Characterization

NMR Spectroscopy

-

¹³C NMR (CDCl₃): Peaks at δ 167.8 (C=O), 138.2–125.4 (aromatic carbons), 44.1 (N–CH₂), and 22.3–14.0 ppm (pentyl chain) .

-

¹H NMR: Aromatic protons (δ 7.8–7.2 ppm), N–CH₂ (δ 3.3 ppm), and pentyl chain protons (δ 1.6–0.9 ppm) .

Infrared Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume